![molecular formula C11H17N3O4 B6599240 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid CAS No. 1696030-74-6](/img/structure/B6599240.png)
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid, commonly referred to as TBCA, is an organic compound with a molecular weight of 267.34 g/mol. It is a white crystalline solid with a melting point of approximately 148°C. TBCA is used in a variety of synthetic organic chemistry applications and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TBCA has been used in a variety of scientific research applications. It has been used as a substrate for enzymes such as carboxylesterases and as a catalyst for the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals and in the synthesis of polymers materials. Additionally, TBCA has been used in the study of various biochemical and physiological processes.
Mecanismo De Acción
TBCA acts as a substrate for carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. TBCA is hydrolyzed by carboxylesterases to form imidazole-4-carboxylic acid and tert-butyl alcohol. The hydrolysis of TBCA is an important reaction in the synthesis of various pharmaceuticals and polymers.
Biochemical and Physiological Effects
TBCA has been studied for its effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels and can have a variety of effects on the body, including increased alertness and improved cognitive function. In addition, TBCA has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, TBCA can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are many potential future directions for research on TBCA. Further research could be conducted on its effects on various biochemical and physiological processes, including its effects on the enzymes acetylcholinesterase and cyclooxygenase. Additionally, research could be conducted on its potential applications in the synthesis of various pharmaceuticals and polymers. Additionally, research could be conducted on the potential toxicity of TBCA and ways to reduce its toxicity. Finally, research could be conducted on the potential interactions of TBCA with other compounds and its potential synergistic effects.
Métodos De Síntesis
TBCA is synthesized via a two-step process. In the first step, tert-butyl carbamate is reacted with 1-bromo-2-chloroethane to form tert-butyl N-(2-chloroethyl)carbamate. In the second step, the tert-butyl N-(2-chloroethyl)carbamate is reacted with 1-bromo-2-imidazole to form TBCA. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C.
Propiedades
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVJAQLQWHJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

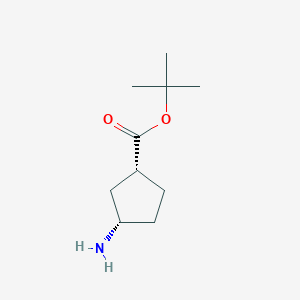

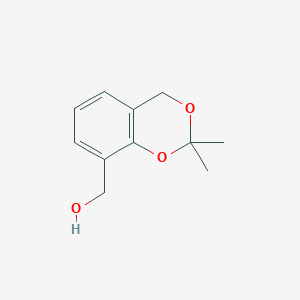

![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
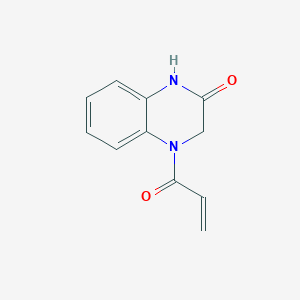
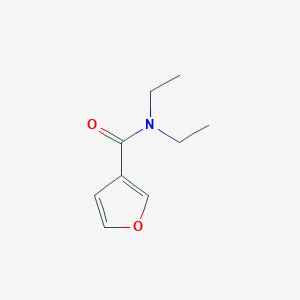

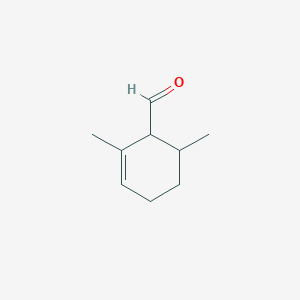
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)